molecular formula C9H14O2 B8807163 2-(2-Oxopropyl)cyclohexanone CAS No. 6126-53-0

2-(2-Oxopropyl)cyclohexanone

Cat. No.: B8807163
CAS No.: 6126-53-0
M. Wt: 154.21 g/mol
InChI Key: ZBEKDHUCMTXKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopropyl)cyclohexanone is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6126-53-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-oxopropyl)cyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3

InChI Key

ZBEKDHUCMTXKAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of manganic acetate in acetic acid, prepared in situ by the addition of 16 g. of potassium permanganate (0.1 m.) to 88 g. of manganous acetate dihydrate (Mn(OAc)2. 2H2O) (0.42 m.) in 570 milliliters of glacial acetic acid followed by 124 ml. of acetic anhydride and 60 g. of potassium acetate, were added 100 g. (1.0 m.) of isopropenyl acetate and 98 g. (1.0 m.) of cyclohexanone. The reaction mixture was heated under nitrogen to 70° C. until the brown manganic color disappeared. The reaction mixture was cooled, diluted with water, and extracted with ether. The product, 2-acetonyl-cyclohexanone ##STR84## was isolated by distillation, b.p. 70° C. at 0.05 mm. mercury, yield about 8 g. (20% based on Mn).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
manganous acetate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
570 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.